2-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core substituted with pyrazole and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated solvents, strong acids or bases, and specific catalysts to facilitate the desired transformations. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-4-imidazolidinone
- 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene
Uniqueness
Compared to similar compounds, 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C25H21FN6O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21FN6O/c1-16-21(14-27-31(16)2)23-13-20(19-8-3-4-9-22(19)28-23)25(33)29-24-10-11-32(30-24)15-17-6-5-7-18(26)12-17/h3-14H,15H2,1-2H3,(H,29,30,33) |
InChI Key |
AQMPNMHWJZHQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN(C=C4)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.